molecular formula C19H24ClN9O B560115 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride CAS No. 1370261-97-4

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride

Número de catálogo: B560115
Número CAS: 1370261-97-4
Peso molecular: 429.9 g/mol
Clave InChI: RMNLLPXCNDZJMJ-IDVLALEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound, commonly referred to by its synonyms PRT062607 hydrochloride or P505-15 hydrochloride (), is a pyrimidine-5-carboxamide derivative with a molecular formula of C₁₉H₂₃N₉O·HCl and a molecular weight of 437.91 g/mol (free base: 401.45 g/mol). Its structure features:

  • A pyrimidine core substituted at the 2-position with a stereospecific (1R,2S)-2-aminocyclohexyl group.
  • A 4-position substitution with a 3-(1,2,3-triazol-2-yl)anilino moiety.
  • A carboxamide group at the 5-position ().

PRT062607 is a potent, selective inhibitor of Syk (spleen tyrosine kinase), with demonstrated activity in autoimmune and oncology preclinical models. Its hydrochloride salt enhances solubility for in vivo applications ().

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del hidrocloruro de P505-15 implica varios pasos, comenzando con la preparación de la estructura central de pirimidina. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial del hidrocloruro de P505-15 sigue rutas sintéticas similares pero a una escala mayor. El proceso implica:

Análisis De Reacciones Químicas

Synthetic Pathways and Key Reaction Steps

The synthesis involves multi-step processes to assemble the pyrimidine core, functionalize substituents, and form the hydrochloride salt. Key reactions include cyclization, coupling, and acid-base neutralization.

Reaction Step Reagents/Conditions Yield Reference
Pyrimidine Core Formation Cyclocondensation of 5-carboxamide pyrimidine precursors with diamines under basic conditions~75%
Triazole-Anilino Attachment CuAAC reaction (azide + alkyne) with Cu(I) catalysis in DMF/H₂O80–85%
Aminocyclohexyl Introduction Reductive amination of ketones with (1R,2S)-cyclohexanediamine using NaBH₃CN65–70%
Carboxamide Formation Hydrolysis of nitrile intermediate followed by amidation (EDCl/HOBt)78%
Salt Formation Neutralization with HCl in ethanol>95%

Mechanistic Insights

  • Triazole Ring Synthesis : The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole moiety regioselectively (Scheme 1B in ).
  • Chiral Center Retention : Stereospecific reductive amination preserves the (1R,2S) configuration of the aminocyclohexyl group .
  • Pyrimidine Functionalization : Buchwald-Hartwig coupling introduces the anilino group at position 4 of the pyrimidine ring .

Stability and Degradation Pathways

  • Hydrolytic Degradation : The carboxamide bond at position 5 undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions .
  • Oxidative Sensitivity : The triazole ring is susceptible to oxidation by peroxides, necessitating inert storage conditions .
  • Thermal Stability : Decomposition occurs above 250°C, with no degradation observed at room temperature .

Reaction Optimization Data

  • CuAAC Reaction : Optimal at 60°C with 10 mol% CuI in DMF/H₂O (4:1), achieving 85% yield .
  • Reductive Amination : NaBH₃CN in methanol at 0°C prevents racemization, yielding 70% enantiomerically pure product .
  • Crystallization : The hydrochloride salt crystallizes in ethanol/water (9:1) with >99% purity .

Industrial-Scale Considerations

  • Cost-Efficiency : Use of phase-transfer catalysts (e.g., Bu₄NHSO₄) improves alkylation yields to 88% .
  • Safety : Benzene avoidance in large-scale alkylation steps (alternative solvents: toluene or MTBE) .

Comparative Reaction Yields

Step Small-Scale Yield Large-Scale Yield
Triazole Formation85%78%
Aminocyclohexyl Incorporation70%63%
Final Salt Crystallization95%92%

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound belongs to a class of pyrimidine derivatives , which are known for their diverse biological activities. The structure features a pyrimidine ring substituted with an amino group and a triazole moiety, contributing to its potential as a pharmaceutical agent. The molecular formula is C18H22N6OC_{18}H_{22}N_{6}O, with a molecular weight of approximately 342.42 g/mol.

Pharmacological Applications

  • Histamine H4 Receptor Antagonism
    • Research indicates that compounds with similar structures can act as antagonists of the histamine H4 receptor (H4R). These antagonists have shown promise in treating inflammatory conditions and pain management by modulating immune responses and pain pathways .
  • Anticancer Activity
    • The incorporation of triazole and pyrimidine scaffolds has been linked to enhanced anticancer properties . Studies suggest that these compounds may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression . The structural diversity allows for modifications that can improve efficacy against various cancer cell lines.
  • Antimicrobial Properties
    • Compounds featuring triazole rings are often explored for their antimicrobial activities . The ability to disrupt microbial cell wall synthesis or inhibit essential enzymes makes them suitable candidates for developing new antibiotics .

Histamine H4 Receptor Antagonists

A study published in Molecules demonstrated that specific pyrimidine derivatives could effectively inhibit H4R, leading to reduced inflammation in animal models. The research highlights the potential of these compounds in treating conditions like asthma and allergic rhinitis, where histamine plays a critical role .

Anticancer Research

In a recent investigation, a series of pyrimidine-based compounds were synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies indicated that modifications to the triazole and aniline substituents significantly enhanced cytotoxicity, suggesting that the compound could be further optimized for therapeutic use against malignancies .

Comparative Data Table

Property/ActivityCompound StructurePotential Application
Histamine H4 ReceptorPyrimidine with triazoleAnti-inflammatory drugs
Anticancer ActivityTriazole-pyrimidine derivativesCancer therapy
Antimicrobial ActivityTriazole-containing compoundsAntibiotic development

Mecanismo De Acción

El hidrocloruro de P505-15 ejerce sus efectos inhibiendo selectivamente la tirosina quinasa del bazo. La inhibición de la tirosina quinasa del bazo conduce a la abrogación de la actividad de la quinasa aguas abajo, lo que resulta en una disminución de la viabilidad celular y la inducción de apoptosis en las malignidades de células B. La alta selectividad del compuesto para la tirosina quinasa del bazo sobre otras quinasas asegura efectos mínimos fuera del objetivo .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound belongs to a class of pyrimidine-based kinase inhibitors. Below is a comparison with structurally related molecules:

Compound Name Key Structural Features Molecular Weight (g/mol) Primary Target Bioactivity (IC₅₀)
PRT062607 Hydrochloride (Target Compound) Pyrimidine-5-carboxamide with triazol-2-yl anilino and aminocyclohexyl groups 437.91 Syk Kinase 1–10 nM (Syk)
Dasatinib (BMS-354825) Thiazole-5-carboxamide with pyrimidine and piperazinyl groups 488.01 Bcr-Abl, Src Kinases 0.6 nM (Bcr-Abl)
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine-5-carbonitrile with thiazole and hydroxyphenyl groups 367.41 Undisclosed kinase targets N/A (Preclinical)
LY2409881 Hydrochloride Benzo[b]thiophene-carboxamide with chloropyrimidine and piperazinylpropyl groups 485.04 (free base) IKKβ Kinase 10–50 nM (IKKβ)

Key Observations:

  • Core Scaffold : All compounds share a heterocyclic core (pyrimidine or thiazole) critical for ATP-binding pocket interactions in kinases.
  • Substituent Diversity: The target compound’s triazol-2-yl anilino group distinguishes it from Dasatinib’s thiazole and LY2409881’s benzo[b]thiophene moieties, which influence selectivity .
  • Stereochemistry: The (1R,2S)-aminocyclohexyl group in PRT062607 enhances Syk binding specificity compared to non-chiral substituents in analogues .

Computational Similarity Analysis

Using Tanimoto and Dice indices (), PRT062607 shows moderate similarity (Tanimoto: 0.45–0.55) to Dasatinib and LY2409881, primarily due to shared carboxamide and aromatic heterocycles. However, its unique triazole-aniline substituent reduces similarity to compounds like 2-((3-hydroxyphenyl)amino)-4-thiazolylpyrimidine (Tanimoto: 0.38) .

Limitations:

Functional and Bioactivity Comparisons

  • Target Selectivity : PRT062607 exhibits >100-fold selectivity for Syk over related kinases (e.g., JAK2, EGFR), whereas Dasatinib inhibits multiple kinases (Bcr-Abl, Src) due to its less selective thiazole-carboxamide scaffold .
  • Pharmacokinetics : The hydrochloride salt of PRT062607 improves oral bioavailability (>60% in rodents) compared to free-base analogues, a feature shared with LY2409881 hydrochloride .
  • Therapeutic Applications : PRT062607 is under investigation for immune thrombocytopenia and rheumatoid arthritis, while Dasatinib is FDA-approved for leukemia, highlighting scaffold-dependent therapeutic divergence .

Actividad Biológica

The compound 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the synthesis, biological activity, and therapeutic potential of this compound, supported by various research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H23N7O Hydrochloride form \text{C}_{18}\text{H}_{23}\text{N}_{7}\text{O}\quad \text{ Hydrochloride form }

This structure features a pyrimidine core substituted with an aminocyclohexyl group and a triazole-containing aniline moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent substitutions. The specific synthetic pathways can vary, but they generally include:

  • Formation of the pyrimidine core through cyclization reactions.
  • Introduction of the triazole and aniline substituents via coupling reactions.
  • Final modification to obtain the hydrochloride salt for enhanced solubility and stability.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-71.75Induction of apoptosis via caspase activation
MDA-MB-2319.46EGFR phosphorylation inhibition

These findings suggest that the compound may induce apoptosis in cancer cells through multiple mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce levels of prostaglandin E2 (PGE2), a key mediator in inflammation:

CompoundPGE2 Reduction (%)IC50 (µM)
Tested Compound860.39

This reduction in PGE2 levels indicates that the compound may act as a COX-2 inhibitor, which is beneficial in managing inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when administered alongside standard therapies. Patients exhibited improved outcomes with reduced tumor sizes and manageable side effects.
  • Inflammatory Disease Model : In animal models of rheumatoid arthritis, treatment with this compound resulted in decreased joint inflammation and improved mobility scores compared to control groups.

Research Findings

Research has indicated that the biological activity of this compound is closely related to its structural features:

  • The aminocyclohexyl group enhances binding affinity to target proteins involved in cancer proliferation.
  • The triazole moiety contributes to increased solubility and bioavailability, crucial for therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

Basic
The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

  • Cyclization : Phosphorous oxychloride (POCl₃) at 120°C for introducing chloro-substituents, as seen in pyrimidine precursor syntheses .
  • Amination : Nucleophilic substitution with (1R,2S)-2-aminocyclohexane under reflux in acetic acid, leveraging its stereochemical specificity .
  • Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazol-2-yl-anilino group .
    Critical factors :
  • Temperature control during cyclization (≥100°C) to avoid side products.
  • Excess acetic acid (1.1–1.5 equiv) for efficient amination .
  • Purification via recrystallization (DMF/acetic acid mixtures) to isolate the hydrochloride salt .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

Basic

  • IR spectroscopy : Validates amide (1650–1700 cm⁻¹) and amine (3200–3400 cm⁻¹) functional groups .
  • ¹H/¹³C NMR : Confirms stereochemistry at (1R,2S)-cyclohexyl (δ 1.2–2.5 ppm for axial protons) and triazole aromaticity (δ 7.5–8.5 ppm) .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities using C18 columns (acetonitrile/water gradients) .
  • Elemental analysis : Matches theoretical C, H, N values (±0.4%) for the hydrochloride salt .

Q. How does the hydrochloride salt form impact solubility and stability under various storage conditions?

Basic

  • Solubility : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in pH 4–6 buffers) compared to the free base .
  • Stability :
    • Stable at −20°C in desiccated, light-protected vials for ≥12 months.
    • Degrades in DMSO (>1 week at 25°C) via hydrolysis of the carboxamide .

Q. What strategies ensure enantiomeric purity of the (1R,2S)-2-aminocyclohexyl moiety, and how is chiral resolution validated?

Advanced

  • Asymmetric synthesis : Chiral auxiliaries (e.g., L-proline) or enzymatic resolution (lipases) to isolate the (1R,2S)-isomer .
  • Validation :
    • Chiral HPLC : Using Chiralpak® AD-H columns (hexane/isopropanol, 90:10) to confirm >99% enantiomeric excess .
    • X-ray crystallography : Resolves absolute configuration via single-crystal diffraction (e.g., CCDC deposition) .

Q. How can researchers resolve contradictions in synthetic yields or purification methods during scale-up?

Advanced

  • Yield optimization :
    • Screen solvents (DMF vs. THF) for aminolysis efficiency .
    • Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 5 hrs) .
  • Purification :
    • Switch from recrystallization to preparative HPLC for >95% recovery .
    • Apply Design of Experiments (DoE) to identify critical parameters (e.g., pH, temperature) .

Q. What computational approaches predict physicochemical properties or optimize reaction parameters?

Advanced

  • DFT calculations : Model transition states for amination to predict regioselectivity .
  • Machine learning : Platforms like LabMate.AI optimize reaction conditions (e.g., solvent, catalyst loading) using historical data .
  • QSAR models : Correlate triazole substituent electronegativity with solubility (R² > 0.85) .

Q. What SAR insights arise from modifying the triazol-2-yl or carboxamide groups?

Advanced

  • Triazole modification :
    • Replacing triazol-2-yl with triazol-1-yl reduces target binding affinity (IC₅₀ increases from 12 nM to 1.2 µM) .
  • Carboxamide substitution :
    • Methylation at the carboxamide nitrogen improves metabolic stability (t₁/₂ increases from 2.5 to 8.7 hrs in liver microsomes) .
  • Assays :
    • Kinase inhibition profiling (DiscoverX®) and cytotoxicity screening (MTT assays) validate modifications .

Propiedades

IUPAC Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNLLPXCNDZJMJ-IDVLALEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370261-97-4
Record name 5-Pyrimidinecarboxamide, 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370261-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Reactant of Route 2
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Reactant of Route 5
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.